molecular formula C15H10F6O B3031280 Bis[4-(trifluoromethyl)phenyl]methanol CAS No. 22543-52-8

Bis[4-(trifluoromethyl)phenyl]methanol

Cat. No. B3031280
CAS RN: 22543-52-8
M. Wt: 320.23 g/mol
InChI Key: QSLVYJZPTOWIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds with trifluoromethyl groups and methanol functionalities can involve various strategies. For instance, the synthesis of bis(4-alkoxyphenyl) viologen bis(triflimide) salts involves a metathesis reaction of bis(4-alkoxyphenyl) viologen dichloride salts with lithium triflimide in methanol . Another example is the synthesis of a novel fluorinated aromatic diamine monomer, which is prepared by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under catalysis, followed by reduction . These methods could potentially be adapted for the synthesis of Bis[4-(trifluoromethyl)phenyl]methanol.

Molecular Structure Analysis

The molecular structure of compounds with trifluoromethyl groups can be characterized using techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction. For example, the crystal and molecular structure of Bis(methanol)-α,β,γ,δ-tetraphenylporphinatomanganese(III) perchlorate was determined using X-ray diffraction, revealing coordination spheres and bond distances . Similarly, the molecular and crystal structure of Bis[(−2,2-dimethyl-1-trimethylsiloxypropyliden)phosphano]methane was studied in detail, providing insights into the arrangement of substituents and bond angles .

Chemical Reactions Analysis

Compounds with bis(phenyl)methanol structures can undergo various chemical reactions. For instance, bis(4-methoxyphenyl)methanol can react with (diarylmethylene)cyclopropanes to form polysubstituted cyclopentenes under Lewis acid catalysis . The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid plays a crucial role in catalyzing dehydrative amidation between carboxylic acids and amines . These reactions highlight the reactivity of bis(phenyl)methanol compounds and their potential for forming new chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with trifluoromethyl groups and methanol can vary widely. For example, fluorinated polyimides derived from a fluorinated aromatic diamine monomer exhibit good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . The thermotropic liquid-crystalline properties of bis(4-alkoxyphenyl) viologen bis(triflimide) salts are influenced by the length of the alkoxy chains, with salts showing transitions from crystal-to-smectic A phases and high thermal stabilities . These properties are important for understanding the behavior of Bis[4-(trifluoromethyl)phenyl]methanol in various applications.

Scientific Research Applications

Organocatalysis in Transesterification

Bis[4-(trifluoromethyl)phenyl]methanol is involved in the synthesis of novel zwitterionic salts, which are effective as organocatalysts for transesterification reactions. These salts are produced from the reaction of certain phenyl isothiocyanates with pyrrolidinopyridine and have shown efficiency in catalyzing the transesterification of methyl carboxylates and alcohols (Ishihara, Niwa, & Kosugi, 2008).

Catalyst Stabilization in Palladium Nanoparticle Formation

In the context of catalysis, bis[4-(trifluoromethyl)phenyl]methanol derivatives have been used to stabilize palladium nanoparticles. These nanoparticles, soluble in perfluorinated solvents, act as efficient and recoverable catalysts for Suzuki cross-couplings and Heck reactions (Moreno-Mañas, Pleixats, & Villarroya, 2001).

Thermally Activated Delayed Fluorescent Emitters

Compounds derived from bis[4-(trifluoromethyl)phenyl]methanol, like BPBCz and TrzBCz, have been investigated as thermally activated delayed fluorescent (TADF) emitters, showing high quantum efficiencies in blue TADF devices (Kim, Choi, & Lee, 2016).

Electrocatalysis in Methanol Oxidation

Research shows the potential of bis(trifluoromethylsulfonyl)imide derivatives in catalyzing methanol oxidation. An innovative strategy involves oxidizing these derivatives to form radical electrocatalysts on platinum electrodes, facilitating selective methanol oxidation (Tang, Wang, Chi, Sevilla, & Zeng, 2016).

Cationic Merocyanine Dyes

Derivatives of bis[4-(trifluoromethyl)phenyl]methanol are utilized in synthesizing cationic merocyanine dyes. These dyes display photochromism, leading to the reversible generation of colored photomerocyanines (Aiken, Clayton, Gabbutt, Heron, & Kolla, 2013).

Ligands for Enantioselective Catalysis

The compound has been used to create ligands like diarylprolinol, which are applied in enantioselective alkynylation of cyclic imines, resulting in chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck, Monleón, Vila, & Pedro, 2017).

Ferrocene-Based Catalysts

Bis[4-(trifluoromethyl)phenyl]methanol derivatives are also important in synthesizing P-stereogenic ferrocene-based phosphanes. These compounds are used in stereoselective catalysis and have shown efficiency in reactions with transition metals (Sondenecker, Cvengroš, Aardoom, & Togni, 2011).

Hyperbranched Polyimide for Memory Devices

Derivatives of bis[4-(trifluoromethyl)phenyl]methanol are utilized in the synthesis of hyperbranched polyimide, which exhibits superior solubility and excellent thermal stability. These compounds are significant in the development of memory devices with nonvolatile bipolar memory character (Tan, Yao, Song, Zhu, Yu, & Guan, 2017).

Safety And Hazards

“Bis[4-(trifluoromethyl)phenyl]methanol” is stable under normal temperature and pressure . It should be stored away from oxidizing agents .

Future Directions

“Bis[4-(trifluoromethyl)phenyl]methanol” has potential applications in the synthesis of antipsychotic drugs and nucleoside antibiotics . It could also be used in the synthesis of aromatic polyethers .

properties

IUPAC Name

bis[4-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6O/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21/h1-8,13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLVYJZPTOWIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344772
Record name bis[4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[4-(trifluoromethyl)phenyl]methanol

CAS RN

22543-52-8
Record name bis[4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis[4-(trifluoromethyl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
Bis[4-(trifluoromethyl)phenyl]methanol
Reactant of Route 3
Reactant of Route 3
Bis[4-(trifluoromethyl)phenyl]methanol
Reactant of Route 4
Reactant of Route 4
Bis[4-(trifluoromethyl)phenyl]methanol
Reactant of Route 5
Reactant of Route 5
Bis[4-(trifluoromethyl)phenyl]methanol
Reactant of Route 6
Reactant of Route 6
Bis[4-(trifluoromethyl)phenyl]methanol

Citations

For This Compound
8
Citations
JL Huang, BB Rao, MP Kumar, HF Lu, I Chao… - Organic …, 2019 - ACS Publications
Dicyclopenta[ghi,pqr]perylene (DCPP) is a substructural fragment on the surface of C 70 yet not on C 60 . Unlike its intensely investigated buckybowl cousins, corannulene and …
Number of citations: 16 pubs.acs.org
Y Li, L Zhang, Z Zhang, J Xu, Y Pan… - Advanced Synthesis …, 2016 - Wiley Online Library
An efficient method for the highly regio‐ and stereoselective synthesis of 1,2,3‐trisubstituted indanes from diarylmethanols and allylamides through iron(III) chloride hexahydrate‐…
Number of citations: 16 onlinelibrary.wiley.com
BF Bonini, E Capito, M Comes-Franchini, M Fochi… - Tetrahedron …, 2006 - Elsevier
A series of enantiomerically pure aziridin-2-yl methanols have been synthesized from aziridine-2-carboxylic esters and have been tested as organocatalysts in Diels–Alder reactions …
Number of citations: 97 www.sciencedirect.com
M Asami, A Hasome, N Yachi, N Hosoda… - Tetrahedron …, 2016 - Elsevier
A series of o-xylylene-type chiral 1,4-amino alcohols with an aminal structure was synthesized starting from (S)-2-(arylaminomethyl)pyrrolidine, o-bromobenzaldehyde, and a diaryl …
Number of citations: 17 www.sciencedirect.com
I Verenka, M Gorichko - French-Ukrainian Journal of …, 2021 - kyivtoulouse.univ.kiev.ua
Grignard reagents and organolithium compounds react with 8, 10-dibromocamphor to afford substituted 1-methyl-2-methylenebicyclo [3.2. 0] heptanes. Recyclization proceeds via …
Number of citations: 3 www.kyivtoulouse.univ.kiev.ua
YP Rey - 2015 - research-collection.ethz.ch
1 Summary The incorporation of halogen atoms in organic compounds can have various effects. Due to fluorine’s high electronegativity (χ= 4) a carbon-fluorine bond is highly polarised …
Number of citations: 0 www.research-collection.ethz.ch
SM Kondengaden, L Luo, K Huang, M Zhu… - European Journal of …, 2016 - Elsevier
Lysine methyltransferase G9a regulates the transcription of multiple genes by primarily catalyzing mono- and di-methylation of histone H3 lysine 9, as well as several non-histone lysine …
Number of citations: 40 www.sciencedirect.com
RJ Estévez - Tetrahedron: Asymmetry, 2006
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.